(3Z)-2-oxohex-3-enedioic acid

enzyme specificity gentisate pathway maleylpyruvate hydrolase

(3Z)-2-Oxohex-3-enedioic acid (CHEBI:64038), more commonly known as maleylpyruvate or maleylpyruvic acid, is a cis‑configured, medium‑chain keto‑dicarboxylic acid (C₇H₆O₆; exact mass 186.0164 Da) that functions as the obligate ring‑fission product of gentisate 1,2‑dioxygenase in the bacterial gentisate pathway. It is the (Z)‑isomer of 2‑oxohex‑3‑enedioic acid, distinguishing it absolutely from the (E)‑isomer fumarylpyruvate.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
Cat. No. B1261416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-2-oxohex-3-enedioic acid
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC(C=CC(=O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1-
InChIKeyQTHJXLFFFTVYJC-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (3Z)-2-Oxohex-3-enedioic Acid (Maleylpyruvate)? A Definitive Molecular Baseline for Procurement and Assay Development


(3Z)-2-Oxohex-3-enedioic acid (CHEBI:64038), more commonly known as maleylpyruvate or maleylpyruvic acid, is a cis‑configured, medium‑chain keto‑dicarboxylic acid (C₇H₆O₆; exact mass 186.0164 Da) that functions as the obligate ring‑fission product of gentisate 1,2‑dioxygenase in the bacterial gentisate pathway [1][2]. It is the (Z)‑isomer of 2‑oxohex‑3‑enedioic acid, distinguishing it absolutely from the (E)‑isomer fumarylpyruvate. The compound exists principally as the dianionic maleylpyruvate at physiological pH and serves as the entry point into two competing catabolic branches—direct hydrolysis or glutathione‑/mycothiol‑dependent cis‑to‑trans isomerization—making its stereochemical purity a critical determinant of experimental outcome in any system reconstituting aromatic‑compound degradation [3].

Why Maleylpyruvate (the Z‑Isomer) Cannot Be Replaced by Fumarylpyruvate or Generic 2‑Oxohex‑3‑enedioic Acid in Bio‑Catalytic and Pathway‑Reconstitution Workflows


Maleylpyruvate and fumarylpyruvate are processed by entirely orthogonal enzyme systems that exhibit absolute stereochemical discrimination: maleylpyruvate hydrolase (EC 3.7.1.23) does not hydrolyze fumarylpyruvate, and fumarylpyruvate hydrolase (EC 3.7.1.20) does not accept maleylpyruvate as a substrate [1]. Furthermore, the direct‑hydrolysis branch that converts maleylpyruvate to maleate plus pyruvate is genetically and biochemically separable from the isomerization‑dependent branch that proceeds through fumarylpyruvate to fumarate and pyruvate; the choice of branch dictates not only the identity of the TCA‑cycle intermediate produced but also the co‑factor requirement (glutathione, mycothiol, or L‑cysteine) and the organism’s tolerance to the accumulated cis‑isomer, which is intrinsically growth‑inhibitory when isomerase activity is absent [2][3]. Consequently, substituting the unspecified‑stereochemistry parent compound or the (E)‑isomer introduces an uncontrolled variable that can abolish measurable enzyme activity or produce misleading kinetic and metabolic‑flux data.

Quantitative Differentiation of (3Z)-2-Oxohex-3-enedioic Acid Versus Its Closest Structural Analogs: A Comparator‑Based Evidence Guide


Enzyme Substrate Exclusivity: Maleylpyruvate Hydrolase Does Not Hydrolyze Fumarylpyruvate, and Vice Versa

Purified maleylpyruvate hydrolase I from Pseudomonas alcaligenes (P25X1) catalyzes hydrolysis of maleylpyruvate (cis‑2,4‑diketohept‑5‑enedioic acid) but does not accept fumarylpyruvate (the trans‑isomer) as a substrate. Reciprocally, fumarylpyruvate hydrolase purified from the same organism was shown not to attack maleylpyruvate [1]. The two hydrolases were chromatographically separated during purification and exhibited distinct subunit molecular weights (33 kDa for maleylpyruvate hydrolase vs. 25 kDa for fumarylpyruvate hydrolase by SDS‑PAGE), confirming they are distinct proteins with non‑overlapping substrate specificity [1].

enzyme specificity gentisate pathway maleylpyruvate hydrolase

UV‑Spectroscopic Fingerprint: Maleylpyruvate λmax 330 nm vs. Fumarylpyruvate λmax 345 nm Enables Real‑Time Kinetic Tracking of Cis‑to‑Trans Isomerization

Maleylpyruvate (the cis‑isomer) exhibits an absorbance maximum at 330 nm at pH 8.0, whereas its isomerization product fumarylpyruvate (the trans‑isomer) absorbs maximally at 345 nm under identical conditions [1]. This 15 nm bathochromic shift is sufficiently large to permit continuous spectrophotometric monitoring of the cis‑to‑trans isomerization reaction without interference from either substrate depletion or product accumulation artifacts [1].

UV spectroscopy isomerization assay real‑time kinetics

Divergent Catabolic Fates: Maleylpyruvate Direct Hydrolysis Yields Maleate + Pyruvate, Whereas Fumarylpyruvate Hydrolysis Yields Fumarate + Pyruvate

In organisms possessing the direct‑hydrolysis branch (e.g., Pseudomonas alcaligenes NCIMB 9867), maleylpyruvate hydrolase (HbzF) converts maleylpyruvate directly to maleate and pyruvate without prior isomerization [1][2]. In contrast, the classical gentisate pathway proceeds via maleylpyruvate isomerase (EC 5.2.1.4) to produce fumarylpyruvate, which is subsequently hydrolyzed by fumarylpyruvate hydrolase (EC 3.7.1.20) to fumarate and pyruvate [3]. The two products—maleate vs. fumarate—are distinct dicarboxylic acids that enter central metabolism through different routes (maleate requires isomerization to fumarate or hydration to malate), creating a quantifiable metabolic‑flux branch point that is entirely determined by which isomer is initially present.

metabolic fate maleate fumarate TCA cycle

Enzyme Kinetic Cross‑Organism Comparison: Maleylpyruvate Hydrolase Km Varies >10‑Fold Between Bacterial Strains

The Michaelis constant (Km) of maleylpyruvate hydrolase for its cognate substrate maleylpyruvate differs more than 10‑fold between Pseudomonas alcaligenes (Km ≈ 13 μM) [1] and Sphingobium sp. SYK‑6 (Km = 166.2 μM; kcat = 3.76 min⁻¹) [2]. This variation reflects differences in the active‑site architecture of the fumarylacetoacetate hydrolase superfamily members and directly impacts the concentration of substrate required to achieve half‑maximal velocity in in vitro reconstitution experiments.

enzyme kinetics Km maleylpyruvate hydrolase cross‑species comparison

Intrinsic Biological Liability: Accumulation of Maleylpyruvate Inhibits Bacterial Growth, a Property Not Shared by Its Downstream Metabolites

Mutants of Klebsiella pneumoniae M5a1 that lack maleylpyruvate isomerase accumulate maleylpyruvate when exposed to 3‑hydroxybenzoate, and this accumulation is causally associated with growth inhibition. Secondary mutants that additionally lose 3‑hydroxybenzoate monooxygenase (thereby preventing maleylpyruvate formation) are no longer inhibited by 3‑hydroxybenzoate, establishing that the accumulated cis‑isomer itself—rather than a downstream metabolite or the inducing substrate—is the toxic species [1][2]. While the precise intracellular concentration threshold for toxicity has not been reported, the qualitative phenotype is robust across multiple Gram‑negative and Gram‑positive bacterial genera [2].

growth inhibition metabolite toxicity maleylpyruvate isomerase mutant

High‑Confidence Application Scenarios for (3Z)-2-Oxohex-3-enedioic Acid (Maleylpyruvate) Based on Quantitative Differentiation Evidence


In Vitro Reconstitution and Kinetic Characterization of Maleylpyruvate Isomerases (EC 5.2.1.4) from Diverse Bacterial Sources

The 15 nm bathochromic shift (λmax 330 → 345 nm) upon maleylpyruvate isomerization to fumarylpyruvate [1] provides a label‑free, continuous spectrophotometric assay that is stereochemically specific. Use of authentic (3Z)‑2‑oxohex‑3‑enedioic acid is mandatory because the (E)‑isomer cannot serve as the starting substrate for the forward isomerization reaction. The assay is compatible with both glutathione‑dependent (Ralstonia sp. U2 NagL; specific activity 0.068 U/mg in crude extracts [2]) and glutathione‑independent (Bacillus megaterium) isomerase isoforms, enabling comparative enzymology across Gram‑negative and Gram‑positive bacteria.

Metabolic Engineering of the Gentisate Pathway for Maleate or Fumarate Production

Maleylpyruvate sits at the branch point between direct hydrolysis to maleate + pyruvate (via maleylpyruvate hydrolase, EC 3.7.1.23) and isomerization‑dependent conversion to fumarate + pyruvate (via maleylpyruvate isomerase EC 5.2.1.4 and fumarylpyruvate hydrolase EC 3.7.1.20) [3][4]. The identity of the dicarboxylate product is solely determined by which downstream enzyme is expressed, but both branches require the authentic cis‑isomer as the entry substrate. Metabolic engineers constructing maleate‑ or fumarate‑overproducing strains must use stereochemically pure (3Z)‑2‑oxohex‑3‑enedioic acid for enzyme‑activity validation and pathway‑flux measurements.

Toxic‑Intermediate Bypass Strategies in Heterologous Pathway Expression

Because maleylpyruvate accumulation is intrinsically growth‑inhibitory in bacteria lacking functional isomerase [5], any synthetic‑biology effort that reconstitutes the gentisate pathway in a heterologous host (e.g., Escherichia coli, Saccharomyces cerevisiae) must either co‑express a compatible maleylpyruvate isomerase or employ the direct‑hydrolysis bypass (hbzF). Selection of the appropriate downstream enzyme module requires in vitro confirmation of activity toward authentic maleylpyruvate; use of the wrong isomer or an undefined stereochemical mixture will yield false‑negative activity data, potentially leading to incorrect elimination of viable pathway designs.

Development of High‑Throughput Screening Assays for Gentisate‑Pathway Enzyme Inhibitors

The 330 → 345 nm spectral shift [1] and the strict substrate specificity of maleylpyruvate hydrolase (Km = 13–166 μM depending on enzyme source [6][7]) provide two orthogonal assay formats—continuous UV‑Vis and coupled enzyme endpoint assays—for screening chemical libraries against gentisate‑pathway enzymes. Such screens are relevant to anti‑bacterial drug discovery targeting aromatic‑compound catabolism in pathogens (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae). Both assay formats absolutely require the cis‑configured substrate, as the trans‑isomer is not recognized by the hydrolase and cannot initiate the isomerization reaction in the forward direction.

Quote Request

Request a Quote for (3Z)-2-oxohex-3-enedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.